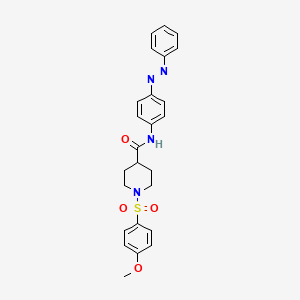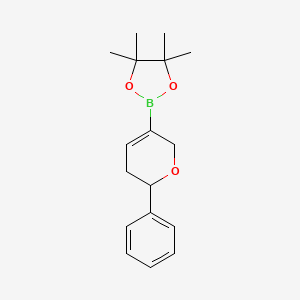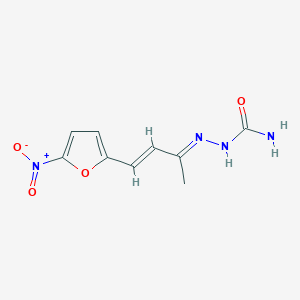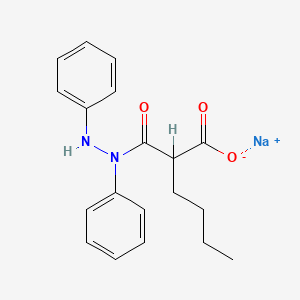
2,3-Difluoro-6-sulfo-phenylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-6-sulfo-phenylacetaldehyde is a chemical compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a sulfonic acid group attached to a phenyl ring, along with an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-sulfo-phenylacetaldehyde typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylacetaldehyde backbone. One common method involves the fluorination of a suitable precursor, followed by sulfonation under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-sulfo-phenylacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
Scientific Research Applications
2,3-Difluoro-6-sulfo-phenylacetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-sulfo-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a sulfonic acid group can influence its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in molecular structure and function, which are the basis for its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-phenylacetaldehyde: Lacks the sulfonic acid group, which may result in different chemical properties and reactivity.
6-Sulfo-phenylacetaldehyde:
2,3-Difluoro-4-sulfo-phenylacetaldehyde: Similar structure but with the sulfonic acid group in a different position, leading to variations in chemical behavior.
Uniqueness
2,3-Difluoro-6-sulfo-phenylacetaldehyde is unique due to the specific combination of fluorine atoms and a sulfonic acid group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
887586-10-9 |
|---|---|
Molecular Formula |
C8H6F2O4S |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
3,4-difluoro-2-(2-oxoethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H6F2O4S/c9-6-1-2-7(15(12,13)14)5(3-4-11)8(6)10/h1-2,4H,3H2,(H,12,13,14) |
InChI Key |
CHDQHEYYSUNLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)





![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
